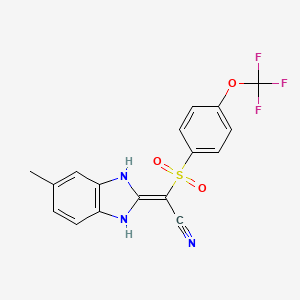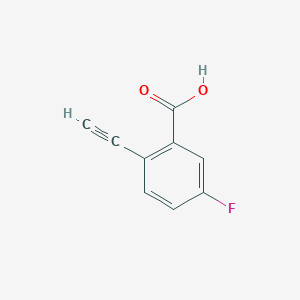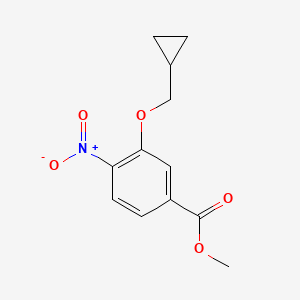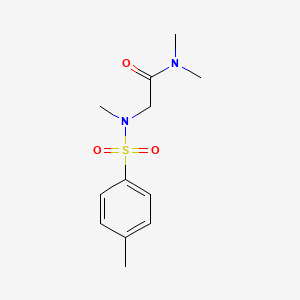
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide” is a chemical compound with the molecular formula C14H21N5O4. It is related to the class of compounds known as 1,3,5-triazines .
Synthesis Analysis
The synthesis of related compounds involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This compound can be used as a condensing agent for various transformations, such as the condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with methoxy and morpholino groups.Wissenschaftliche Forschungsanwendungen
- 1,3,5-Triazinderivate zeigen vielversprechende antimikrobielle Eigenschaften. Forscher haben verschiedene Analoga dieser Verbindung synthetisiert und ihre Wirksamkeit gegen Bakterienstämme wie Staphylococcus aureus (grampositiv) und Escherichia coli (gramnegativ) evaluiert .
- Zusätzlich zeigten die Verbindungen (13) und (14) eine antibakterielle Aktivität gegen E. coli, die der von Ampicillin ähnelte .
- Die minimalen Hemmkonzentrationen (MHK) für klinische Isolate dieser Verbindungen wurden ebenfalls gemessen, wobei einige eine bessere Aktivität als Ampicillin zeigten .
- Bemerkenswert ist, dass die Verbindungen (10) und (13) bis zu bestimmten Konzentrationen ungiftig waren .
- Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, wurden 1,3,5-Triazinderivate auf ihr Anti-HIV-Potenzial untersucht .
- Einige 1,3,5-Triazinderivate haben Antikrebseigenschaften gezeigt. Die Untersuchung der Auswirkungen unserer Verbindung auf Krebszelllinien könnte wertvoll sein .
Antibakterielle Aktivität
Anti-HIV-Aktivität
Krebsforschung
Antivirale Aktivität
Wirkmechanismus
Target of Action
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide, also known as N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide, primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, the compound disrupts the bacterial cell cycle, leading to cell death .
Mode of Action
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide interacts with DNA gyrase and topoisomerase IV by binding to their active sites. This binding prevents the enzymes from performing their essential functions in DNA supercoiling and relaxation. As a result, the bacterial DNA becomes damaged and fragmented, inhibiting cell division and leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV by N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and other vital cellular processes. This leads to the accumulation of DNA damage and the activation of bacterial stress responses, ultimately resulting in cell death .
Pharmacokinetics
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide include the inhibition of bacterial growth and proliferation. By targeting DNA gyrase and topoisomerase IV, the compound induces DNA damage, disrupts cellular processes, and triggers cell death. This results in the effective elimination of bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)tetrahydrofuran-3-carboxamide. Optimal conditions for its activity include a neutral to slightly acidic pH and moderate temperatures. The presence of certain ions or other drugs may enhance or inhibit its antibacterial effects, highlighting the importance of considering environmental factors in its therapeutic application .
: Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity : Substituted 1,3,5-Triazine Heterocycles: Synthesis and Antibacterial Activity : 4- (4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
This suggests that this compound may interact with certain enzymes or proteins within these organisms, leading to their inhibition or activation .
Cellular Effects
Given its antimicrobial properties, it can be inferred that it may influence cell function by disrupting essential cellular processes in microorganisms .
Molecular Mechanism
This suggests that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-21-14-17-11(8-15-12(20)10-2-5-23-9-10)16-13(18-14)19-3-6-22-7-4-19/h10H,2-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPWBOYNKLQNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
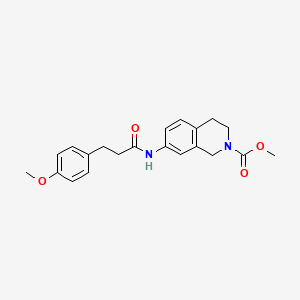
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

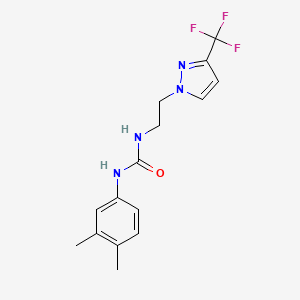

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)
![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)
